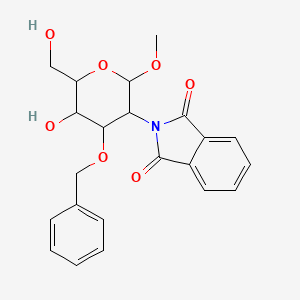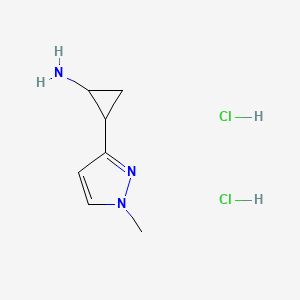
2-Methyl-4-chromanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-chromanol is a bicyclic organic compound that belongs to the chromanol family. It is characterized by a chromanol ring structure with a methyl group attached at the second position. This compound is of significant interest due to its structural similarity to vitamin E derivatives, which are known for their antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-chromanol can be achieved through several methods. One common approach involves the reduction of dihydrocoumarins using aluminum hydrides . Another method includes the titanocene-catalyzed reduction of dihydrocoumarin . Additionally, lactols can be obtained from acetals through hydroformylation of protected 2-hydroxystyrene derivatives .
Industrial Production Methods: Industrial production of this compound often involves stereoselective synthesis techniques to ensure high optical purity. These methods do not require severe reaction conditions or dangerous reagents, making them advantageous for mass production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-4-chromanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the chromanol to its corresponding quinone.
Reduction: Reduction reactions can produce chroman derivatives.
Substitution: Substitution reactions at the benzylic position can lead to the formation of acetals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Aluminum hydrides and titanocene catalysts are frequently used.
Substitution: Reagents such as organometallics and organoboronic acids are employed.
Major Products: The major products formed from these reactions include various chroman and chromene derivatives, which are of interest due to their biological activities .
Applications De Recherche Scientifique
2-Methyl-4-chromanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-4-chromanol involves its ability to act as an antioxidant. The compound can quench reactive oxygen species (ROS) by donating a proton from its hydroxyl group, forming a stable tocopheryl radical. This radical can then be recycled by other antioxidants such as vitamin C . Additionally, this compound can modulate several molecular targets and pathways, including 5-lipoxygenase and the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway .
Comparaison Avec Des Composés Similaires
2-Methyl-4-chromanol can be compared with other similar compounds such as:
α-Tocopherol: A well-known vitamin E derivative with potent antioxidant properties.
γ-Tocopherol: Another vitamin E derivative with unique anti-inflammatory effects.
Tocotrienols: These compounds have unsaturated side chains and exhibit both antioxidant and anti-carcinogenic activities
Uniqueness: this compound is unique due to its specific structural configuration, which allows it to exhibit distinct antioxidant properties and interact with various molecular targets .
Propriétés
Numéro CAS |
71225-55-3 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
2-methyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H12O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7,9,11H,6H2,1H3 |
Clé InChI |
DWBIZQGILMWHRS-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2=CC=CC=C2O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B12312410.png)


![rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis](/img/structure/B12312428.png)
![N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide](/img/structure/B12312440.png)
![6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12312447.png)
![3-Azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B12312450.png)
![methyl 6-acetyloxy-1,4a-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12312452.png)

![rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12312462.png)
![Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate](/img/structure/B12312465.png)

![11-Hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12312479.png)
